molecular formula C₆H₈N₂S B047704 4-Methyl-2-(methylthio)pyrimidine CAS No. 14001-63-9

4-Methyl-2-(methylthio)pyrimidine

Cat. No. B047704
CAS RN: 14001-63-9
M. Wt: 140.21 g/mol
InChI Key: UCERVHYBSTYCQS-UHFFFAOYSA-N
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Patent
US07772246B2

Procedure details

A mixture of compound 4-methylpyrimidine-2-thiol (500 g, 3.05 mol), iodomethane (611 g, 4.27 mol) and K2CO3 (915 g, 6.71 mol) in THF (4 L) was stirred at room temperature for 18 h. The suspension was filtered and the solid was washed with ether (500 mL×2). The filtrate was concentrated and dried in vacuum to give compound 2 (380 g, 89.2%) as a yellow oil.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
611 g
Type
reactant
Reaction Step One
Name
Quantity
915 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Yield
89.2%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([SH:8])[N:3]=1.IC.[C:11]([O-])([O-])=O.[K+].[K+]>C1COCC1>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:11])[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CC1=NC(=NC=C1)S
Name
Quantity
611 g
Type
reactant
Smiles
IC
Name
Quantity
915 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid was washed with ether (500 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=NC(=NC=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 380 g
YIELD: PERCENTYIELD 89.2%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.